molecular formula C11H10Cl2O4 B3275795 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 63001-48-9

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B3275795
CAS RN: 63001-48-9
M. Wt: 277.1 g/mol
InChI Key: LOUFQFODXAPOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, methoxylation, and boronation. Researchers have reported various synthetic routes, but a common approach is the reaction of 2,3-dichloro-4-methoxybenzaldehyde with diethyl malonate followed by cyclization and boronation. Detailed synthetic protocols can be found in the literature .

properties

IUPAC Name

4-(2,3-dichloro-4-methoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-17-8-4-2-6(10(12)11(8)13)7(14)3-5-9(15)16/h2,4H,3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUFQFODXAPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

Synthesis routes and methods

Procedure details

Powdered aluminum chloride (270 g., 2 moles) is added slowly at 0° C. to a stirred mixture of 2,3-dichloroanisole (177 g., 1.0 mole) and succinic anhydride (100 g., 1.0 mole) in methylene chloride (800 ml.). The mixture then is stirred at 0° C. for two hours, then at 20°-25° C. for 16 hours and then refluxed for one hour and poured into ice cold 1 N HCl (2.4 l.). The aqueous mixture is heated to 65° C. and allowed to cool to 20° C. The sticky solid that separates is triturated with warm butyl chloride to obtain 136 g. product, melting point 140°-145° C. After crystallization from ethanol-water (5:7) there is obtained 3-(2,3-dichloro-4-methoxybenzoyl)propionic acid (125 g.), melting point 142°-144° C..
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
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4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
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4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
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4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
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4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
Reactant of Route 6
4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

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